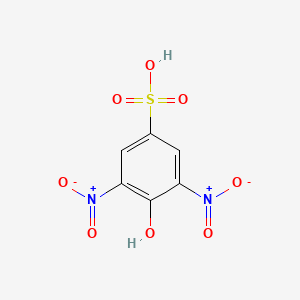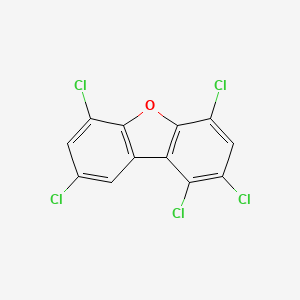
7-Chloro-1-methylnaphthalene
Overview
Description
7-Chloro-1-methylnaphthalene (7-CMN) is a synthetic chemical compound with a unique structure and properties. It is a member of the naphthalene family and is used in a variety of applications due to its unique properties. It has been studied as a potential therapeutic agent in the medical field, as well as for its potential use in laboratory experiments. In
Scientific Research Applications
Chlorination and Chemical Reactions
The chlorination of 1-methylnaphthalene, a key process in the production of 7-chloro-1-methylnaphthalene, involves substitution reactions leading to various chlorinated products. Cum, Mare, and Johnson (1967) explored this process, identifying products like 1-methyl-, 1-chloro-4-methyl-, and 1-chloromethyl-tetralin. These compounds have significance in understanding the reaction paths and structural elucidation of chlorinated naphthalenes (Cum, Mare, & Johnson, 1967).
Pyrolysis and Thermal Decomposition
Leininger et al. (2006) studied the thermal decomposition of 1-methylnaphthalene in a batch reactor, providing insights into its conversion into various compounds like naphthalene, dimethylbinaphthalenes, and hydrogen gas. This research is relevant for understanding the high-temperature behavior of chlorinated naphthalenes (Leininger, Lorant, Minot, & Behar, 2006).
Molecular Structure Analysis
Drozdowski (2002) investigated the molecular structure of 1-methylnaphthalene, which is crucial for understanding the properties of its chlorinated derivatives like 7-chloro-1-methylnaphthalene. X-ray diffraction techniques were used to study intermolecular and intramolecular distances, shedding light on the molecular arrangement in liquid phase (Drozdowski, 2002).
Environmental Interactions and Chlorination Products
Onodera et al. (1986) analyzed the chlorination reactions of methylnaphthalenes, including 1-methylnaphthalene, in aqueous solutions. They identified chloro-substituted and oxygenated compounds, providing insights into environmental interactions of chlorinated naphthalenes (Onodera, Muratani, Kobatake, & Suzuki, 1986).
Application in Internal Combustion Engines
Fendt et al. (2020) explored the use of 1-methylnaphthalene as a laser-induced fluorescence tracer in internal combustion engines. This research is relevant to understanding the behavior of chlorinated naphthalenes like 7-chloro-1-methylnaphthalene in engine applications (Fendt, Retzer, Ulrich, Will, & Zigan, 2020).
properties
IUPAC Name |
7-chloro-1-methylnaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl/c1-8-3-2-4-9-5-6-10(12)7-11(8)9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDGCFTUMWCSDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30612150 | |
| Record name | 7-Chloro-1-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-methylnaphthalene | |
CAS RN |
690224-01-2 | |
| Record name | 7-Chloro-1-methylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=690224-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-1-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Furo[2,3-c]pyridine, 2-methyl-](/img/structure/B3066033.png)




